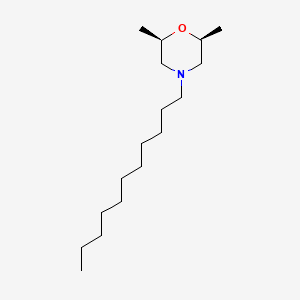

2,6-Dimethyl-4-undecylmorpholine, cis-

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The cis-isomer of 2,6-dimethyl-4-undecylmorpholine is systematically named according to IUPAC rules as (2R,6R)-2,6-dimethyl-4-undecylmorpholine , reflecting its stereochemical configuration. The numbering of the morpholine ring begins at the oxygen atom, with methyl groups at positions 2 and 6, and an undecyl chain (C11H23) attached to the nitrogen at position 4.

The compound has two primary CAS Registry Numbers:

- 162787-63-5 (general structure without stereochemical specification)

- 142839-33-6 (specific to the cis-isomer)

Additional identifiers include:

| Registry System | Identifier |

|---|---|

| ChEBI | 83368 |

| DSSTox | DTXSID001301257 |

| UNII | 849B309AO6 |

| Wikidata | Q106029697 |

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents.

Structural Isomerism and Stereochemical Designations

The compound exhibits structural isomerism due to:

- Positional isomerism : Potential variation in methyl group placement (e.g., 2,5-dimethyl vs. 2,6-dimethyl).

- Stereoisomerism : Two stereocenters at C2 and C6 of the morpholine ring, yielding four possible stereoisomers.

The cis-configuration is defined by the spatial arrangement where both methyl groups reside on the same side of the morpholine ring plane. This is confirmed by:

- Absolute configuration : (2R,6R) as per stereospecific InChIKey LVHAEMOCOJOUOD-CALCHBBNSA-N

- Conformational analysis : Molecular dynamics simulations suggest reduced steric strain in the cis-form compared to trans-isomers.

The undecyl chain at N4 adopts an extended conformation, with computational models showing minimal interaction with the morpholine ring due to its flexible aliphatic structure.

Synonymous Terminology and Registry Identifiers

The compound is referenced under multiple synonymous names across scientific literature:

| Synonym | Source |

|---|---|

| 2,6-dimethyl-N-undecylmorpholine | PubChem |

| cis-2,6-dimethyl-4-undecyl-morpholine | NCATS Inxight |

| 4-Undecyl-2,6-dimethylmorpholine | EvitaChem |

Properties

CAS No. |

142839-33-6 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-undecylmorpholine |

InChI |

InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17+ |

InChI Key |

LVHAEMOCOJOUOD-CALCHBBNSA-N |

Isomeric SMILES |

CCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |

Canonical SMILES |

CCCCCCCCCCCN1CC(OC(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diisopropanolamine with Acid Catalysis

The primary synthetic route to cis-2,6-dimethylmorpholine derivatives, including the undecyl-substituted variant, involves the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) with an appropriate alkylating agent to introduce the undecyl group at the 4-position.

- Starting Material: Diisopropanolamine, readily prepared by reacting ammonia with propylene oxide.

- Catalyst: Concentrated sulfuric acid is used to catalyze the cyclization and dehydration steps.

- Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 180 °C is optimal to avoid carbonization, as higher temperatures like 200 °C lead to side reactions).

- Simultaneous Addition: Both diisopropanolamine and sulfuric acid are added simultaneously to the reaction vessel with stirring, which improves yield and cis-selectivity.

- Solvent: The reaction is generally performed without additional solvents to maximize efficiency.

This method yields a mixture of isomers, with the cis-2,6-dimethylmorpholine predominating (≥69 mol% cis content reported), but also includes trans-2,6-dimethylmorpholine and other dimethylmorpholine isomers such as cis-2,5- and trans-2,5-dimethylmorpholine.

Alkylation to Introduce the Undecyl Group

The 4-undecyl substituent is introduced via alkylation of the morpholine ring nitrogen or via substitution on a suitable precursor before cyclization. This step typically involves:

- Use of an undecyl halide or undecyl derivative as the alkylating agent.

- Controlled reaction conditions to favor substitution at the 4-position without affecting the stereochemistry at 2 and 6 positions.

- Optimization of temperature and solvent to maintain cis-selectivity.

Details specific to the undecyl substitution are less frequently disclosed but follow standard alkylation protocols in morpholine chemistry.

Isomerization and Purification

- Isomerization: The undesired trans isomer can be converted to the cis isomer by catalytic isomerization using hydrogenation catalysts under mild conditions.

- Purification: Fractional distillation under reduced pressure is employed to separate cis and trans isomers effectively.

- Drying: The crude product is dried by treatment with concentrated sodium hydroxide solution (30-50%), which also helps neutralize residual acid and improve product stability.

This approach results in high overall yields and high cis-isomer purity, with yields exceeding 80% reported in industrially relevant processes.

Comparative Data Table of Preparation Parameters

| Parameter | Method Details | Notes/Advantages |

|---|---|---|

| Starting Material | Diisopropanolamine | Readily available; precursor for morpholine ring |

| Catalyst | Concentrated sulfuric acid | Catalyzes cyclization and dehydration |

| Temperature | ~180 °C | Optimal to avoid carbonization |

| Addition Mode | Simultaneous addition of amine and acid | Improves yield and cis-selectivity |

| Reaction Medium | Neat (no solvent) | Economical, reduces waste |

| Alkylation Agent | Undecyl halide or equivalent | Introduces 4-undecyl substituent |

| Isomerization Catalyst | Hydrogenation catalysts | Converts trans to cis isomer |

| Purification | Fractional distillation under reduced pressure | Effective separation of isomers |

| Drying Agent | Concentrated NaOH solution (30-50%) | Neutralizes acid, dries product |

| Yield | >80% overall | High efficiency and selectivity |

| Cis Isomer Content | ≥69 mol% (can be enriched further by isomerization) | High stereoselectivity |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-undecylmorpholine, cis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of various alkyl or aryl-substituted morpholines.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

1. Synthesis of Other Compounds:

The morpholine ring's ability to accept protons makes 2,6-dimethyl-4-undecylmorpholine, cis-, valuable in the synthesis of other organic compounds. It can undergo various reactions such as alkylation and acylation, which are essential for creating more complex molecules.

2. Catalysis:

Due to its basic nature, this compound can serve as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its application in catalysis can lead to the development of more efficient synthetic pathways.

Pharmaceutical Applications

1. Antimicrobial and Antifungal Activities:

Morpholine derivatives are known for their biological activities, including antimicrobial and antifungal properties. While specific data on 2,6-dimethyl-4-undecylmorpholine, cis-, is limited, related morpholines have shown efficacy against various pathogens.

Case Study: Antifungal Activity

In laboratory studies, morpholine derivatives demonstrated significant antifungal activity against Candida species. The presence of hydrophobic alkyl chains in compounds like 2,6-dimethyl-4-undecylmorpholine enhances their membrane penetration, increasing their effectiveness against fungal cells.

2. Pharmaceutical Intermediates:

This compound is an important intermediate in the synthesis of several pharmaceuticals. For instance, it plays a crucial role in producing antifungal agents such as amorolfine hydrochloride and antitumor drugs like Sonidegib .

Data Table: Pharmaceutical Applications

| Compound Name | Application Type | Role of 2,6-Dimethyl-4-undecylmorpholine |

|---|---|---|

| Amorolfine Hydrochloride | Antifungal Agent | Intermediate in synthesis |

| Sonidegib | Antitumor Drug | Intermediate in synthesis |

Agricultural Applications

1. Pesticide Production:

2,6-Dimethyl-4-undecylmorpholine is utilized as an intermediate in the synthesis of pesticide formulations. Its structural characteristics contribute to the effectiveness of certain pesticides by enhancing their ability to penetrate plant tissues or target pests effectively .

Case Study: Propiolin Synthesis

Research has indicated that the cis-isomer of 2,6-dimethyl-4-undecylmorpholine exhibits higher biological activity than its trans counterpart when used in the synthesis of propiolin-based pesticides. This selectivity is crucial for developing more effective agricultural chemicals with reduced environmental impact .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, cis- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal activity .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Morpholine derivatives with alkyl chains of different lengths and configurations are common. Below is a comparative analysis:

Key Findings :

- Longer alkyl chains (e.g., dodecyl, tetradecyl) increase molecular weight and hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration .

- The undecyl chain in the target compound balances lipophilicity and molecular bulk, making it suitable for applications requiring moderate solubility and thermal stability .

Functionalized Derivatives: Nitrophenyl vs. Alkyl Groups

Substituents like nitrophenyl groups introduce distinct electronic and steric effects:

Key Findings :

- The nitro group in cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine introduces strong electron-withdrawing effects, making it reactive in electrophilic substitutions and useful as a UV-active intermediate in organic synthesis .

- In contrast, the undecyl chain in the target compound contributes to thermal stability, with decomposition observed at temperatures above 400°C, similar to other cis-configured morpholines .

Cis-Trans Isomerism in Morpholine Derivatives

Cis-trans isomerism significantly impacts physicochemical behavior:

Key Findings :

- Cis-isomers generally exhibit lower thermal stability but superior membrane permeability due to asymmetrical molecular packing .

- Trans-isomers, while more thermally stable, are less effective in drug delivery applications .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | LogP |

|---|---|---|---|

| 2,6-Dimethyl-4-undecylmorpholine, cis- | 295–300 (est.) | 45–50 | 5.2 |

| cis-4-Dodecyl-2,6-dimethylmorpholine | 310–315 (est.) | 50–55 | 6.0 |

| cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine | 220–225 (decomp.) | 120–125 | 3.8 |

Note: Estimated values based on structural analogs .

Q & A

Q. What are the optimal synthetic routes for cis-2,6-Dimethyl-4-undecylmorpholine, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves nucleophilic substitution of dodecylamine with 2,6-dimethylmorpholine derivatives under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yield by facilitating amine-morpholine coupling .

- Purification : Column chromatography or recrystallization ensures stereochemical purity (>98% cis isomer) . Contradictions in yield may arise from competing side reactions (e.g., oxidation of the dodecyl chain), necessitating inert atmospheres .

Q. How can researchers distinguish cis-2,6-Dimethyl-4-undecylmorpholine from its trans isomer experimentally?

- NMR spectroscopy : Distinct coupling constants in NMR (e.g., axial vs. equatorial proton environments) confirm stereochemistry .

- Chiral HPLC : Use of chiral stationary phases (e.g., amylose-based columns) resolves enantiomers .

- Vibrational circular dichroism (VCD) : Provides unambiguous stereochemical assignment via comparison with computed spectra .

Q. What are the key physicochemical properties of cis-2,6-Dimethyl-4-undecylmorpholine relevant to its handling in laboratory settings?

- Molecular weight : 283.5 g/mol (CHNO) .

- Solubility : Lipophilic due to the dodecyl chain; soluble in chloroform, DCM, and DMSO .

- Stability : Sensitive to strong acids/bases; store under nitrogen at -20°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the cis isomer during synthesis?

The cis configuration arises from steric hindrance between the 2,6-dimethyl groups and the dodecyl chain, favoring a chair conformation with axial methyl groups and equatorial dodecyl substitution. Computational studies (DFT) reveal a 5.2 kcal/mol energy difference favoring the cis isomer over trans . Kinetic control under low-temperature conditions (<0°C) further enhances cis selectivity .

Q. How does cis-2,6-Dimethyl-4-undecylmorpholine interact with biological membranes, and what experimental designs validate its role as a drug delivery enhancer?

- Liposome incorporation : Fluorescence anisotropy studies show increased membrane fluidity at 10-100 µM concentrations .

- Caco-2 permeability assays : The compound enhances paracellular transport of hydrophilic drugs (e.g., acyclovir) by modulating tight junctions .

- MD simulations : Predict preferential partitioning into lipid bilayers via hydrophobic dodecyl chain insertion .

Q. What strategies resolve contradictions in reported antimicrobial activity data for cis-2,6-Dimethyl-4-undecylmorpholine?

Discrepancies may stem from:

- Strain variability : Tailor assays to Gram-positive (e.g., Bacillus cereus) vs. Gram-negative bacteria .

- Biofilm vs. planktonic cultures : Use crystal violet staining to quantify biofilm inhibition separately .

- Synergistic effects : Combine with β-lactams to overcome resistance mechanisms .

Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

- Docking studies : Map steric/electronic profiles to identify optimal substrates (e.g., prochiral ketones) .

- Transition state analysis : Calculate activation barriers for nucleophilic additions using Gaussian09 with M06-2X/6-31G(d) basis sets .

- QSAR models : Correlate dodecyl chain length with enantiomeric excess (ee) in catalytic cycles .

Methodological Notes

- Experimental replication : Document solvent purity, catalyst batch, and temperature gradients to ensure reproducibility .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .

- Ethical compliance : Adhere to biosafety level 2 (BSL-2) protocols for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.